![molecular formula C12H14BrNO B1600828 (4-Bromophenyl)(piperidin-4-yl)methanone CAS No. 746550-66-3](/img/structure/B1600828.png)
(4-Bromophenyl)(piperidin-4-yl)methanone
Overview
Description
“(4-Bromophenyl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.15 . It is also known as 4-(4-Bromo-benzoyl)-piperidine .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)(piperidin-4-yl)methanone” consists of a bromophenyl group attached to a piperidinyl group through a methanone linkage . The exact structure could not be retrieved from the search results.Physical And Chemical Properties Analysis
“(4-Bromophenyl)(piperidin-4-yl)methanone” has a molecular weight of 268.15 . Additional physical and chemical properties were not found in the search results.Scientific Research Applications
Medicinal Chemistry: Antiplasmodial Agents
(4-Bromophenyl)(piperidin-4-yl)methanone: and its derivatives have been studied for their potential as antiplasmodial agents . The search for new antimalarial molecules is critical due to the emergence of resistance to current treatments. Piperidine derivatives, including those with a (4-bromophenyl) moiety, have shown promising activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds could serve as leads for the development of novel antimalarial drugs.
Pharmacology: Drug Design and Synthesis
Piperidine structures are integral in the design of various pharmaceuticals . The piperidine ring, often found in alkaloids and other bioactive compounds, is a common motif in drugs. The incorporation of a (4-bromophenyl) group into piperidine-based compounds can enhance their pharmacological properties, making them valuable in drug synthesis and design.
Chemistry: Synthesis of Complex Molecules
In synthetic chemistry, (4-Bromophenyl)(piperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules . Its reactivity allows for various modifications, leading to the creation of compounds with potential applications in different chemical domains, including the development of new catalysts, ligands, or organic conduct
properties
IUPAC Name |
(4-bromophenyl)-piperidin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAKSNKROARJQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525107 | |
Record name | (4-Bromophenyl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00525107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(piperidin-4-yl)methanone | |
CAS RN |
746550-66-3 | |
Record name | (4-Bromophenyl)(piperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00525107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.